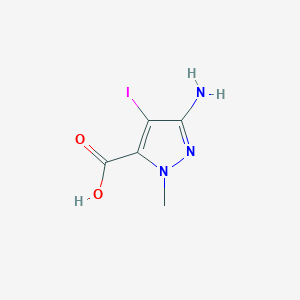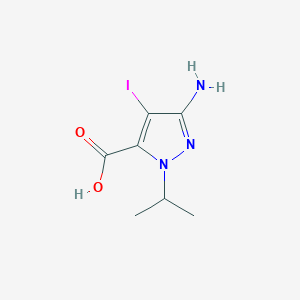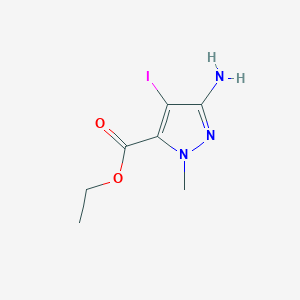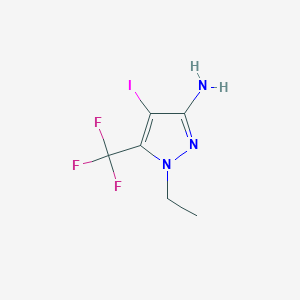![molecular formula C38H60O18 B7888113 [(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7888113.png)
[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Overview
Description
Stevioside is a natural sweetener derived from the leaves of the Stevia rebaudiana plant, which is native to South America. It belongs to the diterpene glycoside family and is known for its intense sweetness, being approximately 300 times sweeter than sucrose . Stevioside, along with rebaudioside A, is one of the primary sweetening compounds found in Stevia leaves . It has been used for decades as a sweetener in various countries, particularly in Latin America and Asia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stevioside can be extracted from Stevia rebaudiana leaves through various methods. One common method involves the use of solvent extraction, where the leaves are treated with water or alcohol to extract the glycosides . The extract is then purified using techniques such as ion exchange, adsorption, and chromatographic separation . Another method involves the use of chelating agents and ultrasonic extraction to enhance the yield and purity of stevioside .
Industrial Production Methods: In industrial settings, the production of stevioside involves large-scale cultivation of Stevia rebaudiana plants, followed by harvesting and drying of the leaves . The dried leaves are then subjected to extraction and purification processes to obtain high-purity stevioside . Advanced techniques such as membrane technology and high-pressure liquid chromatography are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Stevioside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . Hydrolysis of stevioside can produce steviol, a compound with different pharmacological properties . Oxidation reactions can lead to the formation of isosteviol, which has been studied for its potential therapeutic applications .
Common Reagents and Conditions: Hydrolysis of stevioside is typically carried out using acidic or enzymatic conditions . For example, acidic hydrolysis can be achieved using hydrochloric acid or sulfuric acid, while enzymatic hydrolysis can be performed using specific glycosidases . Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .
Major Products: The major products formed from the chemical reactions of stevioside include steviol, isosteviol, and various steviol glycosides . These products have been studied for their potential health benefits and therapeutic applications .
Scientific Research Applications
Chemistry: In chemistry, stevioside is used as a natural sweetener in food and beverage formulations . Its stability under heat and acidic conditions makes it suitable for use in a wide range of products .
Biology: In biological research, stevioside has been investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties . Studies have shown that stevioside can scavenge free radicals, reduce inflammation, and inhibit the growth of certain bacteria .
Medicine: In medicine, stevioside has been studied for its potential therapeutic effects on conditions such as diabetes, hypertension, and cancer . Research has shown that stevioside can help regulate blood glucose levels, lower blood pressure, and inhibit the growth of cancer cells .
Industry: In the industrial sector, stevioside is used as a non-caloric sweetener in various food and beverage products . Its use as a sugar substitute has gained popularity due to its natural origin and potential health benefits .
Mechanism of Action
Stevioside exerts its effects through various molecular targets and pathways . One of the primary mechanisms involves the inhibition of DNA polymerases and human DNA topoisomerase II, which are important enzymes involved in DNA replication and repair . This inhibition can lead to the suppression of cancer cell growth .
Additionally, stevioside has been shown to modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . These pathways play crucial roles in regulating inflammation and apoptosis, and their modulation by stevioside can result in reduced inflammation and enhanced antioxidant capacity .
Comparison with Similar Compounds
- Rebaudioside A
- Rebaudioside B
- Rebaudioside C
- Rebaudioside D
- Rebaudioside F
- Dulcoside A
- Rubusoside
- Steviolbioside
Stevioside stands out due to its higher concentration in Stevia leaves and its well-documented health benefits, making it a preferred choice for various applications .
Properties
IUPAC Name |
[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20?,21?,22-,23?,24?,25+,26+,27+,28-,29?,30-,31+,32+,33-,35-,36-,37-,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUENGHJMELGK-GUOWNYGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@@](C3)(C(=C)C4)O[C@@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7C([C@H](C([C@H](O7)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-89-7 | |
| Record name | (4α)-β-D-glucopyranosyl 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















